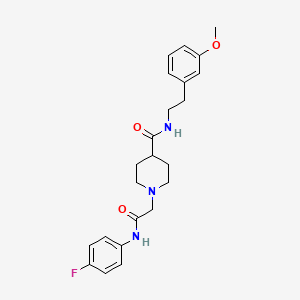
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
In medicinal chemistry, structurally related compounds have been synthesized and evaluated for their biological activities, highlighting the importance of such molecules in drug development. For example, compounds with similar structural features have been developed as inhibitors for specific kinase enzymes, demonstrating potential therapeutic applications in cancer treatment and other diseases. The design and synthesis of selective and orally efficacious inhibitors, like BMS-777607, for the Met kinase superfamily illustrate the application in targeting cancer pathways (Schroeder et al., 2009).
Neuropharmacology
In neuropharmacology, analogs with similar structures have been utilized as molecular imaging probes for studying brain receptors, such as the serotonin 1A (5-HT1A) receptors. These compounds are applied in positron emission tomography (PET) to quantify receptor densities in living brains, aiding in the understanding of neurological diseases like Alzheimer's (Kepe et al., 2006).
Materials Science
In the realm of materials science, related compounds have been incorporated into polymers to develop electrochromic and electrofluorescent materials. These materials exhibit reversible changes in color and fluorescence in response to electrical stimuli, offering applications in smart windows, displays, and sensors (Sun et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) . It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .
Mode of Action
The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to connect BCL6 with a transcriptional activator . One end of the molecule binds to BCL6, while the other end binds to the transcriptional activator BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .
Pharmacokinetics
The compound’s ability to induce proximity between BCL6 and BRD4 could potentially enhance its bioavailability, especially in the treatment of large tumors with poor vascularization .
Result of Action
The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations . It upregulates the expression of hundreds of genes, many of which are known targets of BCL6 . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .
Action Environment
Propriétés
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-30-21-4-2-3-17(15-21)9-12-25-23(29)18-10-13-27(14-11-18)16-22(28)26-20-7-5-19(24)6-8-20/h2-8,15,18H,9-14,16H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHQKATGIGOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

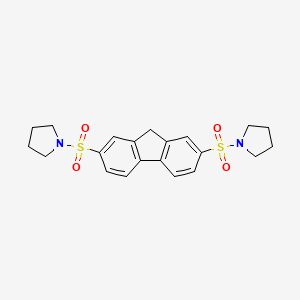

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
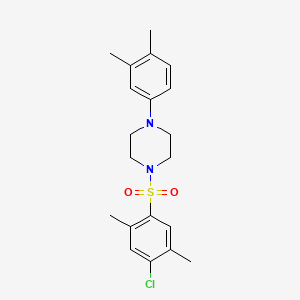
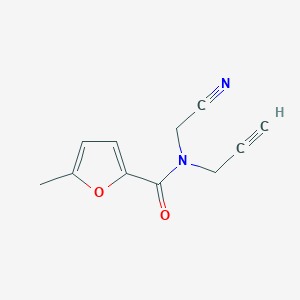
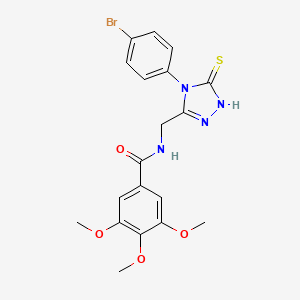
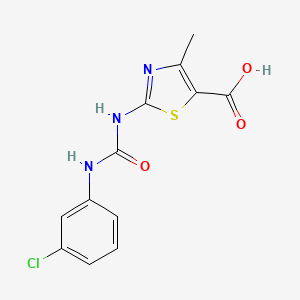
![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
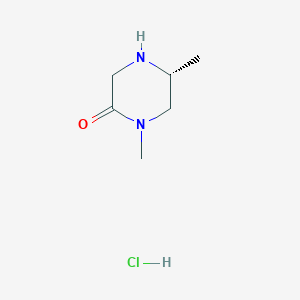
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
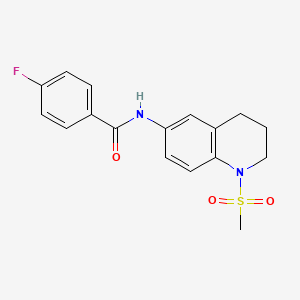
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)